molecular formula C12H15BrClN B8152848 1-(3-Bromo-5-chlorobenzyl)piperidine

1-(3-Bromo-5-chlorobenzyl)piperidine

Cat. No.: B8152848
M. Wt: 288.61 g/mol
InChI Key: UYPQFVVCWJHKOS-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorobenzyl)piperidine is an organic compound with the molecular formula C12H15BrClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorobenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorobenzyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted benzylpiperidines with various functional groups.

    Oxidation: Piperidones or other oxidized derivatives.

    Reduction: Dehalogenated benzylpiperidines or modified piperidine rings.

Scientific Research Applications

1-(3-Bromo-5-chlorobenzyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    1-(3-Bromo-4-chlorobenzyl)piperidine: Similar structure with a different position of the chlorine atom.

    1-(3-Bromo-5-fluorobenzyl)piperidine: Fluorine substitution instead of chlorine.

    1-(3-Chloro-5-bromobenzyl)piperidine: Inverted positions of bromine and chlorine.

Uniqueness: 1-(3-Bromo-5-chlorobenzyl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for developing specialized compounds with tailored properties.

Properties

IUPAC Name

1-[(3-bromo-5-chlorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-11-6-10(7-12(14)8-11)9-15-4-2-1-3-5-15/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPQFVVCWJHKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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